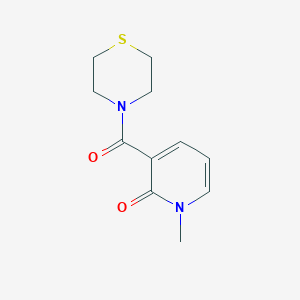

1-methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-(thiomorpholine-4-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-12-4-2-3-9(10(12)14)11(15)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRYZMMADPZZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving suitable precursors such as 2-pyridone derivatives.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Attachment of the Thiomorpholine-4-carbonyl Group: This step involves the reaction of the pyridinone core with thiomorpholine-4-carbonyl chloride under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one has been investigated for its potential as a therapeutic agent due to its unique structural features that allow it to interact with biological targets effectively.

a. Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

b. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

c. Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in disease progression, such as ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). This inhibition can play a crucial role in managing conditions like cancer and metabolic disorders .

Case Studies

Several case studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Effects | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of ENPP1, reducing enzyme activity by over 70% at optimal concentrations. |

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridin-2(1H)-one derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis of key analogs:

Key Differences and Implications

Substituent Effects on Bioactivity :

- The thiomorpholine-4-carbonyl group in the target compound may confer distinct binding interactions compared to piperazine-1-carbonyl derivatives (e.g., eIF4A3 inhibitors in ). Sulfur’s larger atomic radius and polarizability could enhance hydrophobic interactions with target proteins but may increase P-gp-mediated efflux, reducing bioavailability .

- Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, whereas hydroxy groups () enhance solubility but may reduce CNS penetration .

Synthetic Accessibility: Thiomorpholine incorporation likely requires specialized reagents (e.g., thiomorpholine precursors), contrasting with the more straightforward synthesis of piperazine or morpholine analogs via amide coupling or cyclization . highlights condensation reactions for 4-hydroxyquinolin-2(1H)-ones, while emphasizes alkylation strategies for functional group diversification.

Pharmacokinetic Profiles :

- Piperazine derivatives () exhibit balanced solubility and metabolic stability, enabling oral bioavailability. Thiomorpholine’s sulfur atom may increase hepatic clearance via oxidation, necessitating structural optimization .

- Fluorinated derivatives () show prolonged half-lives due to C-F bond stability, a feature absent in the target compound.

Biological Activity

1-Methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one, known by its CAS number 2034295-73-1, is a heterocyclic compound with a unique structure that includes a pyridinone core substituted with a thiomorpholine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, providing detailed insights from various studies and data.

The molecular formula of this compound is with a molecular weight of 238.31 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Molecular Weight | 238.31 g/mol |

| CAS Number | 2034295-73-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridinone Core : Cyclization reactions using 2-pyridone derivatives.

- Methyl Group Introduction : Alkylation using methylating agents such as methyl iodide.

- Attachment of Thiomorpholine : Reaction with thiomorpholine-4-carbonyl chloride in the presence of bases like triethylamine.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance, preliminary assays indicate that compounds with similar structural motifs exhibit significant activity against various bacterial strains, suggesting that this compound may also possess comparable effects.

Anticancer Properties

Research has indicated that compounds similar to this compound are being investigated for their potential to inhibit cancer cell proliferation. In vitro studies have shown that derivatives can modulate key signaling pathways involved in tumor growth and metastasis .

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with biological targets such as enzymes or receptors, potentially leading to the modulation of their activity. This interaction may involve:

- Enzyme Inhibition : Targeting enzymes critical for cell survival and proliferation.

- Receptor Modulation : Affecting receptor signaling pathways involved in immune responses or cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Methyl-3-(morpholine-4-carbonyl)pyridin-2(1H)-one | Morpholine derivative | Moderate antimicrobial activity |

| 1-Methyl-3-(piperidine-4-carbonyl)pyridin-2(1H)-one | Piperidine derivative | Anticancer potential |

The presence of the thiomorpholine group in this compound may confer distinct biological activities that are not present in its analogs, highlighting its potential for further development in drug design .

Case Studies

Recent studies have focused on synthesizing derivatives based on this compound's structure to evaluate their biological activities:

- Antiviral Activity : A comparative study involving tetrahydroisoquinoline derivatives demonstrated that certain structural modifications could enhance antiviral properties against human coronaviruses .

- In Vivo Studies : Further investigations are required to assess the pharmacokinetics and toxicity profiles of this compound in animal models to establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-methyl-3-(thiomorpholine-4-carbonyl)pyridin-2(1H)-one?

- Methodological Answer: Multi-step synthesis is typically required, starting with functionalization of the pyridin-2(1H)-one core. Key steps include:

- Core Formation: Utilize intermediates like 2-chloro-4-fluoronicotinic acid or 2-fluoro-4-iodonicotinic acid to introduce substituents at the C-3 and C-4 positions via nucleophilic substitution or cross-coupling reactions .

- Thiomorpholine Incorporation: Introduce the thiomorpholine-4-carbonyl group via amide coupling, using reagents like EDCI/HOBt or carbodiimides under inert conditions .

- Purification: Employ column chromatography or recrystallization to isolate the target compound, with purity confirmed via HPLC .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer:

- Spectroscopic Analysis: Use -NMR and -NMR to confirm substituent positions and carbonyl groups. For example, the thiomorpholine carbonyl peak typically appears at ~165–170 ppm in -NMR .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., [M+H] ion) .

- Elemental Analysis: Verify C, H, N, and S content to confirm stoichiometry .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer:

- Kinase Inhibition: Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like PI3K or MAPK, referencing pyridin-2(1H)-one kinase inhibitor protocols .

- Enzyme Binding: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to targets like DPP-4 or HIV reverse transcriptase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during thiomorpholine coupling .

- Catalysis: Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl halide intermediates .

- Temperature Control: Maintain reactions at 60–80°C for amide bond formation to minimize side reactions .

- Yield Tracking: Use thin-layer chromatography (TLC) or LC-MS to monitor reaction progress and adjust stoichiometry .

Q. What strategies address discrepancies in bioactivity data across studies?

- Methodological Answer:

- Assay Standardization: Normalize data using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across cell lines .

- Structural Confirmation: Re-validate compound identity via X-ray crystallography if bioactivity contradicts prior results, as conformational changes in the thiomorpholine group may alter binding .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with mutant enzyme variants, explaining activity variations .

Q. How does the thiomorpholine substituent influence physicochemical properties?

- Methodological Answer:

- Lipophilicity: Measure logP values via shake-flask or HPLC methods. The thiomorpholine’s sulfur atom increases lipophilicity compared to morpholine analogs, enhancing membrane permeability .

- Solubility: Use dynamic light scattering (DLS) to assess aqueous solubility; co-solvents (e.g., PEG-400) may be required for in vivo studies .

- Stability: Conduct accelerated stability studies (40°C/75% RH) to evaluate hydrolytic degradation of the carbonyl group .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Methodological Answer:

- Crystallography: Co-crystallize the compound with target enzymes (e.g., PDE10A) to resolve binding modes at atomic resolution .

- Proteomics: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify downstream signaling pathways affected by treatment .

- Metabolomics: Apply LC-MS-based metabolomics to track changes in cellular metabolites (e.g., glucose, ATP) linked to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.